RSK2-IN-3

Kinase Selectivity RSK2 Inhibition Reversible Covalent Inhibitor

Choose RSK2-IN-3 (RMM-46) for precise MSK/RSK pathway studies. This cell-permeable cyanoacrylamide offers a unique reversible covalent mechanism targeting Cys436 in RSK2 CTD, achieving 44-fold selectivity over NEK2 and 183-fold over PLK1. Unlike ATP-competitive inhibitors, it blocks cellular MSK/RSK activation and CREB phosphorylation at 100-300 nM without confounding off-target activity. Ideal for cancer and inflammatory research requiring unambiguous kinase inhibition.

Molecular Formula C24H26N4O5
Molecular Weight 450.5 g/mol
Cat. No. B610505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRSK2-IN-3
SynonymsRMM-46;  RMM 46;  RMM46; 
Molecular FormulaC24H26N4O5
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC(C)(CO)NC(=O)C(=CC1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)C#N
InChIInChI=1S/C24H26N4O5/c1-24(2,13-29)26-23(30)16(12-25)8-14-6-7-18-17(9-14)21(28-27-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11,29H,13H2,1-5H3,(H,26,30)(H,27,28)/b16-8+
InChIKeyFCCMYBKAZCDQGX-LZYBPNLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide (RMM-46): A Reversible Covalent MSK/RSK Kinase Inhibitor for Pathway Dissection


2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide (CAS 1307896-46-3; synonym RMM-46) is a synthetic, cell-permeable cyanoacrylamide compound designed as a reversible covalent inhibitor targeting the C-terminal kinase domains (CTD) of MSK (mitogen- and stress-activated kinase) and RSK (ribosomal S6 kinase) family members. Its core structure features a 3-aryl indazole scaffold linked via an acrylamide spacer to a cyanoacrylamide electrophile, with a 1,1-dimethyl-2-hydroxyethyl amide substituent that confers improved selectivity [1]. The compound acts by forming a reversible covalent bond with Cys436 in the RSK2 CTD, a cysteine residue present in only a small subset of human kinases .

Why 2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide Cannot Be Readily Substituted by Other MSK/RSK Inhibitors


Substituting RMM-46 with another MSK or RSK inhibitor introduces significant experimental variability due to fundamental differences in target selectivity, mechanism of action, and cellular potency. Unlike ATP-competitive inhibitors such as BI-D1870 (which targets RSK1-4) [1] or SB-747651A (which targets MSK1/2 with some RSK1 cross-reactivity) [2], RMM-46 achieves its profile through a unique reversible covalent interaction with a poorly conserved cysteine, conferring a distinct selectivity fingerprint [3]. Furthermore, earlier-generation tool compounds like H89 and Ro 31-8220 exhibit broad off-target activity across multiple kinase families, precluding clear interpretation of MSK/RSK-specific biology [2]. The precise substitution pattern of the trimethoxyphenyl and hydroxyethyl amide groups on the indazole core of RMM-46 directly modulates both potency and selectivity in ways that cannot be extrapolated from structurally similar analogs, making direct replacement with a related compound highly inadvisable without rigorous re-validation [3].

Quantitative Comparative Evidence for 2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide (RMM-46)


RMM-46 Demonstrates >40-Fold Selectivity for RSK2 Over NEK2 and >180-Fold Over PLK1 in Head-to-Head Kinase Assays

In a direct head-to-head comparison under identical assay conditions, RMM-46 (compound 12) exhibits profound selectivity for wild-type RSK2 relative to two off-target kinases, NEK2 and PLK1. The selectivity index, calculated as the fold-difference in IC50 values, demonstrates a >44-fold preference for RSK2 over NEK2 and a >183-fold preference over PLK1 [1].

Kinase Selectivity RSK2 Inhibition Reversible Covalent Inhibitor

Optimization from Fragment 11 to RMM-46 Yields a 5.2-Fold Improvement in NEK2 Selectivity and a 59-Fold Improvement in PLK1 Selectivity

The evolution from the intermediate lead 11 to the optimized compound RMM-46 (12) resulted in a marked improvement in selectivity. While potency against RSK2 was maintained, selectivity over NEK2 increased from 4.1-fold to 44.2-fold, and selectivity over PLK1 increased from 2.5-fold to 183.3-fold. This demonstrates the critical contribution of the 1,1-dimethyl-2-hydroxyethyl amide substituent [1].

Structure-Activity Relationship (SAR) Selectivity Optimization Fragment-Based Drug Design

RMM-46 Exhibits Potent Cellular Inhibition of MSK1 CTD Activity and CREB Phosphorylation

In cellular assays, RMM-46 potently inhibits the C-terminal kinase domain (CTD) activity of MSK1 and the downstream phosphorylation of the transcription factor CREB. The cellular IC50 for MSK1 CTD inhibition is ~100 nM, while the IC50 for inhibition of PMA- or UV-C-induced CREB phosphorylation in HeLa cells is ~300 nM . By comparison, a potent RSK-selective inhibitor (from earlier work) was completely inactive against CREB phosphorylation in the same assay, highlighting the unique dual MSK/RSK targeting of RMM-46 [1].

Cellular Pharmacology CREB Phosphorylation MSK1 CTD Activity

RMM-46 Is a Reversible Covalent Inhibitor with High Ligand Efficiency Derived from Fragment-Based Design

RMM-46 was elaborated from a low-molecular-weight fragment (compound 1, RSK2 IC50 = 0.36 mM) that displayed high initial ligand efficiency (LE = 0.54). The final compound RMM-46 retains high ligand efficiency (LE >0.35 for T493M RSK2) while achieving a >144,000-fold improvement in potency. This ligand efficiency is superior to many ATP-competitive RSK inhibitors, reflecting a more productive binding interaction per heavy atom [1].

Reversible Covalent Ligand Efficiency Fragment Elaboration

Optimal Application Scenarios for 2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide (RMM-46) Based on Quantitative Evidence


Dissection of RSK2-Specific Signaling in the Presence of NEK2 and PLK1 Crosstalk

Given its 44-fold selectivity for RSK2 over NEK2 and 183-fold selectivity over PLK1 [1], RMM-46 is ideally suited for experiments requiring specific inhibition of RSK2 signaling without confounding activity on NEK2 or PLK1. This is particularly critical in cancer cell models where these kinases may have overlapping or opposing functions. Use at 100-300 nM will achieve near-complete RSK2 inhibition while leaving NEK2 and PLK1 activity largely unaffected.

Simultaneous Pharmacological Inactivation of MSK and RSK Family Kinases in Cellular Models

RMM-46 potently blocks both MSK1 CTD activity (IC50 ~100 nM) and CREB phosphorylation (IC50 ~300 nM) in cells [1]. This dual targeting profile makes it the compound of choice for studies aimed at understanding the integrated functions of MSK and RSK kinases in transcriptional regulation, inflammatory cytokine production, and stress responses, where earlier tools like H89 or Ro 31-8220 exhibit unacceptable off-target activity [2].

Structure-Activity Relationship (SAR) Studies Centered on Reversible Covalent Cysteine Targeting

The reversible covalent mechanism of RMM-46, confirmed by X-ray crystallography (PDB: 4JG8) [1], provides a robust platform for SAR studies investigating the kinetics of cyanoacrylamide-based cysteine engagement. Its well-defined binding mode, with the trimethoxyphenyl group nestled in a hydrophobic pocket and the hydroxyethyl amide extending beneath the glycine-rich loop, offers multiple vectors for further chemical optimization .

Positive Control for MSK/RSK Inhibition in High-Throughput Screening and Counter-Screens

With its well-characterized potency and selectivity profile across a panel of 26 kinases [1], RMM-46 serves as an excellent reference compound for high-throughput screening campaigns targeting the MSK/RSK pathway. Its activity can be used to benchmark new inhibitors, and its selectivity profile provides a valuable counter-screen for assessing off-target liability of compounds in development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RSK2-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.